molecular formula C18H19FN2O3 B2567573 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone CAS No. 887209-58-7

1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B2567573
CAS RN: 887209-58-7
M. Wt: 330.359
InChI Key: FNXHVYLDAVUDRW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, commonly known as FLB 457, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent dopamine D2/D3 receptor antagonist and has been widely used in scientific research for its various applications.

Scientific Research Applications

Synthesis Techniques and Characterization

The chemical compound 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is part of a broader category of compounds that include various derivatives synthesized for different scientific purposes. For example, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized using efficient methods, with their structures confirmed through techniques like X-ray crystallography (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Another study presented an electrochemical synthesis method for producing new phenylpiperazine derivatives, highlighting an environmentally friendly approach with high atom economy and safe waste production (Nematollahi & Amani, 2011).

Pharmacological Evaluation and Computational Studies

Certain derivatives related to 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone have been evaluated for potential pharmacological activities. For instance, biphenyl moiety-linked aryl piperazine derivatives were synthesized and assessed for antipsychotic activity, with some compounds showing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Biological Activity and Antimicrobial Evaluation

Research into the biological activity of compounds within the same family as 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has revealed promising results. For example, novel triazole derivatives containing a piperazine nucleus were synthesized and showed significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, demonstrating the potential for these compounds in medicinal chemistry applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Electrochemical Synthesis and Derivative Formation

Electrochemical methods have been utilized to synthesize derivatives related to 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, offering insights into novel synthetic pathways. For instance, the electrochemical oxidation of specific precursors in the presence of arylsulfinic acids has been studied, leading to the formation of new phenylpiperazine derivatives through Michael type addition reactions (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-13-1-3-14(4-2-13)21-9-7-20(8-10-21)12-18(24)16-6-5-15(22)11-17(16)23/h1-6,11,22-23H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHVYLDAVUDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328782
Record name 1-(2,4-dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

CAS RN

887209-58-7
Record name 1-(2,4-dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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